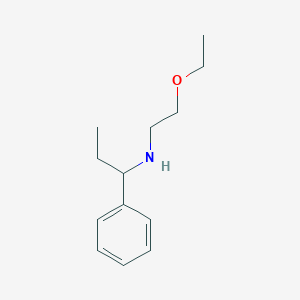
(2-Ethoxyethyl)(1-phenylpropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyethyl)(1-phenylpropyl)amine is an organic compound with the molecular formula C13H21NO It is a member of the amine family, characterized by the presence of an ethoxyethyl group and a phenylpropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)(1-phenylpropyl)amine typically involves the reaction of 2-ethoxyethylamine with 1-phenylpropyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often employed to improve reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)(1-phenylpropyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines with different degrees of saturation.
Scientific Research Applications
(2-Ethoxyethyl)(1-phenylpropyl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving amine groups.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)(1-phenylpropyl)amine involves its interaction with molecular targets, such as enzymes and receptors. The ethoxyethyl and phenylpropyl groups contribute to its binding affinity and specificity. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyethylamine: A simpler amine with only an ethoxyethyl group.
1-Phenylpropylamine: Contains only the phenylpropyl group.
N-(2-Ethoxyethyl)-3-morpholinopropan-1-amine: A more complex amine with additional functional groups.
Uniqueness
(2-Ethoxyethyl)(1-phenylpropyl)amine is unique due to the combination of its ethoxyethyl and phenylpropyl groups, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-1-phenylpropan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-13(14-10-11-15-4-2)12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 |
InChI Key |
QYPZHHVHVDOMBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Diazaspiro[3.4]octan-8-one](/img/structure/B13325201.png)
![1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13325207.png)
![3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane](/img/structure/B13325209.png)
![[2-(4-Acetylamino-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinolin-1-yl]-acetic acid](/img/structure/B13325212.png)
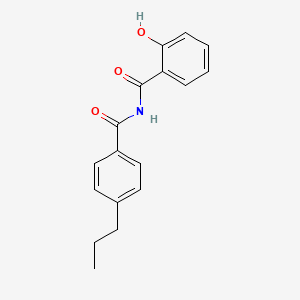
![4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13325219.png)
![3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol](/img/structure/B13325224.png)
![7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B13325228.png)
![Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13325230.png)
amine](/img/structure/B13325240.png)
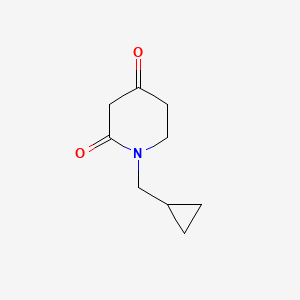
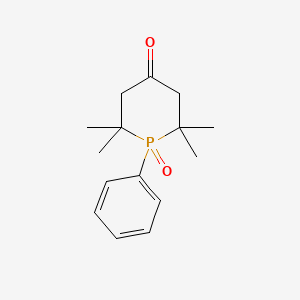
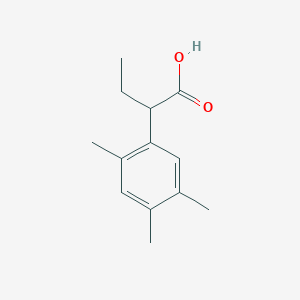
![7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine](/img/structure/B13325259.png)
